molecular formula C5H6OS B142662 2-メチル-3-フランチオール CAS No. 28588-74-1

2-メチル-3-フランチオール

カタログ番号: B142662
CAS番号: 28588-74-1
分子量: 114.17 g/mol
InChIキー: RUYNUXHHUVUINQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-3-furanthiol is an organic compound with the molecular formula C5H6OS. It is a sulfur-containing heterocyclic compound characterized by a furan ring substituted with a methyl group at the second position and a thiol group at the third position. This compound is known for its strong, meaty aroma and is a key odorant in various food products, including cooked ham, wine, and canned tuna fish .

科学的研究の応用

Flavoring Applications

MFT is extensively utilized in the food industry due to its intense flavor profile, which mimics cooked meat. Its applications span across various food categories:

  • Meat Products:
    • Beef Flavors: MFT is a key component in beef flavor formulations, enhancing the meaty character. Typical usage levels range from 200 ppm to 2,000 ppm depending on the product type (e.g., processed pork flavors) .
    • Chicken and Pork Flavors: Surprisingly effective in chicken flavors, MFT contributes to the savory notes at lower concentrations. In pork products, it is particularly effective in "chopped pork" products with high usage levels .
  • Seafood:
    • MFT is beneficial in fish and seafood flavors, especially cooked shellfish. Recommended starting levels are around 400 ppm, with higher concentrations used in snack seasonings .
  • Dairy Products:
    • The compound can also enhance dairy flavors such as butter and cream, where it adds a cooked character at concentrations around 10 ppm to 500 ppm .
  • Confectionery:
    • MFT can be used to improve chocolate and coffee flavors at lower concentrations, typically around 100 ppm .

Sensory Evaluation

Sensory analysis plays a crucial role in understanding the impact of MFT on food products. Trained sensory panels have been employed to assess the flavor profiles of various meat products containing MFT. These evaluations help in determining optimal usage levels that maximize flavor without overpowering the product .

Safety Assessments

Safety evaluations of MFT have been conducted by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These studies indicate that when used within recommended limits, MFT does not pose significant health risks. For instance, daily intake estimates for flavoring substances like MFT are generally well below the established thresholds of toxicological concern .

Case Study 1: Beef Flavor Formulation

A study highlighted the effectiveness of MFT in beef flavor formulations. When incorporated at higher levels (up to 2,000 ppm), it significantly enhanced the meaty aroma and taste profile of processed beef products. The study concluded that MFT could be combined with other sulfur compounds to create a more complex flavor profile.

Case Study 2: Chicken Flavor Development

In another case study focusing on chicken flavors, researchers found that incorporating MFT at concentrations as low as 200 ppm provided a distinct savory note that complemented the overall flavor profile without overshadowing it. This finding suggests that MFT can be effectively utilized in poultry products despite its strong meaty character.

作用機序

Target of Action:

2M3F is a compound responsible for the cooked meat-like aroma found in fermented soy sauce (FSS) . Its primary targets are sensory receptors in our olfactory system. When present in FSS, even at concentrations below our perception threshold, 2M3F significantly enhances the cooked meat-like aroma . Thus, it plays a crucial role in shaping the overall sensory experience of FSS.

Biochemical Pathways:

The formation of 2M3F involves several pathways:

Action Environment:

Environmental factors play a crucial role in 2M3F’s efficacy and stability:

生化学分析

Biochemical Properties

2-Methyl-3-furanthiol is involved in biochemical reactions that contribute to the aroma of food products. It is generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °C

Cellular Effects

The cellular effects of 2-Methyl-3-furanthiol are primarily related to its impact on aroma perception. It is present in fermented soy sauce at a concentration considerably greater than the perception threshold . The compound’s concentration increases with heating temperature, enhancing the cooked meat-like aroma

Molecular Mechanism

The molecular mechanism of 2-Methyl-3-furanthiol primarily involves its contribution to the aroma of food products. It is generated from the Maillard reaction and/or yeast action during the fermentation process

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-furanthiol change over time. The compound’s concentration in fermented soy sauce increases with heating temperature

Metabolic Pathways

2-Methyl-3-furanthiol is involved in the metabolic pathways related to the aroma of food products. It is generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °C

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-3-furanthiol can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2-methylfuran with thiourea followed by hydrolysis to yield 2-methyl-3-furanthiol .

Industrial Production Methods

In industrial settings, 2-methyl-3-furanthiol is often produced through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. This method is particularly relevant in the food industry, where the compound is generated during the cooking and processing of meat products .

化学反応の分析

Types of Reactions

2-Methyl-3-furanthiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

    2-Furanmethanethiol: Another sulfur-containing furan compound with a similar aroma profile.

    2-Methyl-3-methyldithiofuran: A related compound with two sulfur atoms.

    Bis(2-methyl-3-furyl)disulfide: A disulfide derivative of 2-Methyl-3-furanthiol.

Uniqueness

2-Methyl-3-furanthiol is unique due to its strong, meaty aroma and its significant contribution to the flavor profile of various food products. Its presence in cooked meat and other food items makes it a valuable compound in the food industry .

生物活性

2-Methyl-3-furanthiol (2M3F) is a sulfur-containing compound known for its significant contribution to the flavor profile of various foods, particularly in imparting a cooked meat-like aroma. This article explores the biological activity of 2M3F, including its sensory properties, chemical stability, and potential health implications based on diverse research findings.

Chemical Structure and Composition

  • Formula: C5_5H6_6OS
  • Molecular Weight: 114.166 g/mol
  • IUPAC Name: 2-Methyl-3-furanthiol
  • CAS Registry Number: 28588-74-1

The compound features a furan ring with a thiol group, which contributes to its distinctive aroma and potential biological activities .

Sensory Properties

2M3F is primarily recognized for its role in flavor chemistry. It has been identified as a key aroma compound in fermented soy sauce, where it significantly enhances the cooked meat-like aroma. Sensory analysis indicates that even at low concentrations (0.2 μg/L), 2M3F can markedly intensify the perception of meat flavors . The compound's aroma is often described as meaty and savory, making it valuable in flavoring applications across various food products.

Production Mechanism

The production of 2M3F in food matrices is facilitated through specific reactions involving ribose and cysteine under heat conditions. This reaction is notably enhanced during fermentation processes, which promote the generation of 2M3F in fermented soy sauce but not in acid-hydrolyzed vegetable protein mixtures .

Stability and Reactivity

Research indicates that 2M3F is subject to oxidation and radical reactions that can affect its stability as a flavor compound. The degradation mechanisms proposed include polymerization and oxidation pathways that may lead to undesirable off-flavors if not properly managed during food processing .

Health Implications

While 2M3F is generally regarded as safe when used as a flavoring agent, its biological activity warrants further investigation. Studies have shown that volatile compounds like 2M3F can be metabolized into endogenous products upon ingestion, although specific toxicity data remains limited .

Flavor Enhancement in Foods

A study highlighted the impact of 2M3F on enhancing the flavor profile of various meat products. In controlled experiments, the addition of 2M3F to meat-based dishes resulted in a significant increase in consumer preference ratings due to its strong meaty aroma .

Safety Assessments

Data Table: Comparison of Flavor Compounds

CompoundAroma ProfileSourceSafety Status
2-Methyl-3-furanthiolCooked meat-likeFermented soy sauceNo safety concerns
2-FurfurylthiolRoasted coffee-likeCoffeeGenerally safe
MethionolNuttyVarious meatsNo adverse effects

特性

IUPAC Name

2-methylfuran-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYNUXHHUVUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047118
Record name 2-Methyl-3-furanthiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale pink to pale orange liquid; aroma of roasted meat
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

57.00 to 60.00 °C. @ 44.00 mm Hg
Record name 2-Methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.141-1.150
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

28588-74-1
Record name 2-Methyl-3-furanthiol
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Record name 2-Methyl-3-furanthiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furanthiol, 2-methyl-
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Record name 2-Methyl-3-furanthiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylfuran-3-thiol
Source European Chemicals Agency (ECHA)
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Record name 2-METHYL-3-FURANTHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-methyl-3-furanthiol known for?

A1: 2-Methyl-3-furanthiol (MFT) is a volatile sulfur compound recognized for its potent and characteristic meaty aroma. []

Q2: In which food products is 2-methyl-3-furanthiol naturally found?

A2: MFT has been identified in a variety of cooked meat products, coffee, fermented soy sauce, roasted peanuts, and certain wines. [, , , , ]

Q3: What sensory attributes are associated with 2-methyl-3-furanthiol in food?

A3: MFT is primarily associated with roasted, meaty, and savory notes. In specific contexts, it can also contribute to popcorn-like, rice-like, and vitamin-like aromas. [, , ]

Q4: Can 2-methyl-3-furanthiol contribute to off-flavors in food?

A4: Yes, at elevated concentrations, MFT has been linked to undesirable off-flavors in stored orange juice, described as "stored orange juice off-flavor." [, ]

Q5: How does the aroma profile of 2-methyl-3-furanthiol compare to other meaty aroma compounds?

A5: While MFT provides a distinct meaty aroma, other compounds like 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline contribute more towards a popcorn-like meaty note. []

Q6: How is 2-methyl-3-furanthiol formed in food?

A6: MFT is primarily formed through the Maillard reaction, a complex series of reactions between carbohydrates and amino acids, specifically cysteine, during thermal processing. [, , ]

Q7: What are the key precursors involved in 2-methyl-3-furanthiol formation?

A7: Cysteine and sugars, particularly pentoses like ribose and xylose, are crucial for MFT generation. [, , ]

Q8: Are there alternative pathways for 2-methyl-3-furanthiol formation?

A8: Yes, besides the Maillard reaction, MFT can also be produced through thiamine degradation during thermal processing and through specific enzymatic reactions. [, ]

Q9: Does the presence of other compounds influence 2-methyl-3-furanthiol formation?

A9: Yes, studies indicate that compounds like glutamic acid can influence both the reaction kinetics and the sensory profile of model systems containing MFT. [] Similarly, (E)-2-octenal can significantly reduce the formation of MFT in cysteine/xylose model systems. []

Q10: How does pH affect the formation of 2-methyl-3-furanthiol?

A10: The pH of the reaction environment significantly influences the types and amounts of volatile compounds formed, including MFT. Studies suggest that lower pH values generally favor MFT formation. [, ]

Q11: Does supercritical carbon dioxide treatment impact 2-methyl-3-furanthiol generation?

A11: Interestingly, supercritical carbon dioxide treatment has been shown to enhance the formation of MFT, particularly under alkaline and neutral pH conditions, in a ribose-cysteine model system. []

Q12: Is 2-methyl-3-furanthiol a stable compound?

A12: No, MFT is relatively unstable and prone to oxidation, especially in aqueous solutions. [, , ]

Q13: How does 2-methyl-3-furanthiol degrade?

A13: MFT readily oxidizes to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide, which has a less intense aroma. [, , ]

Q14: What factors can impact the stability of 2-methyl-3-furanthiol?

A14: Factors like temperature, pH, presence of oxygen, and the presence of other reactive compounds can all influence MFT stability. For instance, its oxidation rate is higher in diethyl ether compared to dichloromethane or pentane. []

Q15: How does 2-methyl-3-furanthiol interact with other food components?

A15: MFT can react with various food components. It can form disulfides through radical reactions, interact with melanoidins (polymeric compounds found in foods like coffee) via ionic and covalent interactions, and potentially react with other food components through various mechanisms. [, , ]

Q16: What analytical techniques are commonly employed for 2-methyl-3-furanthiol analysis?

A16: Common techniques include gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and high-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry. [, , , , , , ]

Q17: Are there specific extraction methods for isolating 2-methyl-3-furanthiol from food matrices?

A17: Yes, techniques like solid-phase microextraction (SPME), dynamic headspace (DHS), and specific extraction methods using mercury salts or p-hydroxymercuribenzoic acid (pHMB) have been employed. [, , , ]

Q18: What are stable isotope dilution assays used for in 2-methyl-3-furanthiol research?

A18: Stable isotope dilution assays are a highly accurate and precise method for quantifying MFT in complex food matrices. These assays involve adding a known amount of a stable isotope-labeled MFT standard to the sample, which allows for correction of analyte losses during sample preparation and analysis. [, ]

Q19: What is the molecular formula and weight of 2-methyl-3-furanthiol?

A19: The molecular formula of MFT is C5H6OS, and its molecular weight is 114.17 g/mol. []

Q20: Does 2-methyl-3-furanthiol exhibit any notable chemical properties?

A20: Besides its aroma properties, MFT displays antioxidant activity in both aqueous and organic systems. It can scavenge free radicals and protect against lipid peroxidation, a process that leads to rancidity in fats and oils. [, ]

Q21: Has the metabolism of 2-methyl-3-furanthiol been investigated?

A21: Limited studies suggest that MFT is metabolized in the liver of rats. []

Q22: Can 2-methyl-3-furanthiol react with acrylamide?

A22: Yes, recent research indicates that MFT can react with acrylamide, potentially contributing to its elimination in model systems. [, ]

Q23: Are there any known industrial applications of 2-methyl-3-furanthiol?

A23: Due to its potent meaty aroma, MFT is used in the flavor and fragrance industry to impart savory notes to various food products and seasonings. [, ]

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